molecular formula C7H5BrN2 B1376443 5-Bromopyrazolo[1,5-a]pyridine CAS No. 1060812-84-1

5-Bromopyrazolo[1,5-a]pyridine

Cat. No.: B1376443
CAS No.: 1060812-84-1
M. Wt: 197.03 g/mol
InChI Key: WQOAKXFBWOXJNG-UHFFFAOYSA-N
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Description

5-Bromopyrazolo[1,5-a]pyridine is a heterocyclic compound with the molecular formula C7H5BrN2 It is a derivative of pyrazolo[1,5-a]pyridine, where a bromine atom is substituted at the 5-position of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromopyrazolo[1,5-a]pyridine typically involves the bromination of pyrazolo[1,5-a]pyridine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an organic solvent like chloroform or dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromopyrazolo[1,5-a]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Coupling Reactions: It can participate in cross-coupling reactions like Suzuki-Miyaura or Heck reactions to form carbon-carbon bonds.

    Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Coupling Reactions: Catalysts such as palladium(II) acetate (Pd(OAc)2) and ligands like triphenylphosphine (PPh3) in solvents like toluene or ethanol.

    Reduction Reactions: Palladium on carbon (Pd/C) and hydrogen gas in ethanol or methanol.

Major Products Formed

    Substitution Reactions: Products like 5-aminopyrazolo[1,5-a]pyridine or 5-alkoxypyrazolo[1,5-a]pyridine.

    Coupling Reactions: Products like biaryl derivatives or styrene derivatives.

    Reduction Reactions: Pyrazolo[1,5-a]pyridine.

Scientific Research Applications

5-Bromopyrazolo[1,5-a]pyridine has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and anti-inflammatory activities.

    Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its photophysical properties.

    Chemical Biology: It is employed in the design of molecular probes and bioactive molecules for studying biological pathways and targets.

    Industrial Chemistry: It is utilized in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Bromopyrazolo[1,5-a]pyridine depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. For example, it can inhibit kinases or proteases, thereby modulating cellular signaling and proliferation. The bromine atom can enhance the compound’s binding affinity and selectivity towards its molecular targets.

Comparison with Similar Compounds

Similar Compounds

    5-Chloropyrazolo[1,5-a]pyridine: Similar structure with a chlorine atom instead of bromine.

    5-Iodopyrazolo[1,5-a]pyridine: Similar structure with an iodine atom instead of bromine.

    5-Fluoropyrazolo[1,5-a]pyridine: Similar structure with a fluorine atom instead of bromine.

Uniqueness

5-Bromopyrazolo[1,5-a]pyridine is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can influence the compound’s reactivity, binding affinity, and overall biological activity. The bromine atom also provides a handle for further functionalization through substitution or coupling reactions, making it a versatile intermediate in synthetic chemistry.

Properties

IUPAC Name

5-bromopyrazolo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2/c8-6-2-4-10-7(5-6)1-3-9-10/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQOAKXFBWOXJNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CC=N2)C=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00738472
Record name 5-Bromopyrazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00738472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060812-84-1
Record name 5-Bromopyrazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00738472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromopyrazolo[1,5-a]pyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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